



Spectroscopic Profile of 6-acetyl-2benzoxazolone: A Technical Guide

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| Compound of Interest | | |
|----------------------|----------------------------------|-----------|
| Compound Name: | 5-acetylbenzo[d]oxazol-2(3H)-one | |
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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-acetyl-2-benzoxazolone. Intended for researchers, scientists, and professionals in drug development, this document compiles essential spectroscopic information (NMR, IR, and MS) and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 6-acetyl-2-benzoxazolone.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | - Integration | Assignment |
|---------------------------|--------------|------------------|------------|
| 11.75 | S | 1H | N-H |
| 7.85 | d | 1H | H-7 |
| 7.75 | dd | 1H | H-5 |
| 7.20 | d | 1H | H-4 |
| 2.55 | S | 3H | -COCH₃ |



Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------|
| 196.5 | C=O (acetyl) |
| 155.0 | C=O (oxazolone) |
| 147.0 | C-7a |
| 132.5 | C-6 |
| 131.0 | C-3a |
| 125.0 | C-5 |
| 110.0 | C-7 |
| 109.5 | C-4 |
| 26.5 | -CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|----------------------------|
| 3100-2900 | N-H stretching |
| 1760 | C=O stretching (oxazolone) |
| 1670 | C=O stretching (acetyl) |
| 1610, 1490 | C=C aromatic stretching |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |
|-----|-------------------------------------|
| 177 | [M] ⁺ |
| 162 | [M-CH ₃] ⁺ |
| 134 | [M-COCH ₃] ⁺ |



Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections detail the general experimental methodologies.

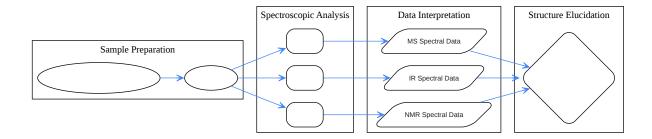
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectral data was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. The ionization energy was set at 70 eV.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of 6-acetyl-2-benzoxazolone is illustrated in the diagram below. This process ensures a comprehensive characterization of the compound's chemical structure.



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Spectroscopic analysis workflow for 6-acetyl-2-benzoxazolone.

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